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Compound Name: (6-lodo-pyridin-2-yl)-methanol

Cat. No.: B1324985

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-lodo-pyridin-2-yl)-methanol is a halogenated pyridine derivative with potential applications
in medicinal chemistry and drug discovery. This technical guide provides a comprehensive
overview of its chemical properties, a proposed synthetic pathway with a detailed experimental
protocol, and a discussion of its potential biological significance. The information presented
herein is intended to serve as a valuable resource for researchers engaged in the synthesis
and evaluation of novel pyridine-based compounds for therapeutic applications.

Chemical Properties

While specific experimental data for (6-lodo-pyridin-2-yl)-methanol is limited in publicly
available literature, its fundamental chemical properties have been identified. These are
summarized in the table below.
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Property Value Source
Molecular Formula CeHsINO

Molecular Weight 235.02 g/mol

CAS Number 851102-41-5

Appearance Solid

SMILES String OCclcccc()nl

InChi Key VUEZKKXLCULZHG-

UHFFFAOYSA-N

N Keep in a dark place, under an
Storage Conditions )
inert atmosphere, at 2-8°C.

Note: Quantitative data such as melting point, boiling point, and solubility are not readily
available in the literature for this specific compound. Data for the analogous compound (6-
Bromo-pyridin-2-yl)-methanol includes a melting point of 34-39 °C and a boiling point of 246 °C,
which may serve as a rough estimate.

Synthesis

A specific, detailed experimental protocol for the synthesis of (6-lodo-pyridin-2-yl)-methanol
is not explicitly described in the reviewed literature. However, a plausible synthetic route can be
proposed based on established methods for the synthesis of related compounds. The most
likely pathway involves the reduction of a corresponding 6-iodopicolinic acid or its ester.

Proposed Synthetic Pathway

A feasible two-step synthesis would involve the esterification of 6-iodopicolinic acid followed by
the reduction of the resulting ester to the desired alcohol.

Aot /A Esterification T R Reduction o
6-lodopicolinic Acid (e.g., SOCIz, Methanol) 6-lodo-pyridine-2-carboxylic acid methyl ester (e.., LiAlHs or NaBHs) (6-lodo-pyridin-2-yl)-methanol
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Caption: Proposed synthetic workflow for (6-lodo-pyridin-2-yl)-methanol.

Experimental Protocol (Generalized)

This protocol is a generalized procedure based on common laboratory practices for the
esterification of pyridine carboxylic acids and the subsequent reduction of the ester.
Researchers should optimize conditions for this specific substrate.

Step 1: Esterification of 6-lodopicolinic Acid

» To a stirred solution of 6-iodopicolinic acid (1.0 eq) in anhydrous methanol (10-20 mL/g of
acid), slowly add thionyl chloride (1.2-1.5 eq) at O °C.

» Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours,
monitoring the reaction progress by thin-layer chromatography (TLC).

e Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

¢ Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract
the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and
concentrate in vacuo to yield the crude methyl 6-iodopicolinate.

» Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Reduction of Methyl 6-lodopicolinate

o Prepare a solution or suspension of the methyl 6-iodopicolinate (1.0 eq) in a dry, aprotic
solvent such as tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g.,
argon or nitrogen).

e Cool the solution to 0 °C in an ice bath.

e Slowly add a reducing agent, such as lithium aluminum hydride (LiAIH4) (1.0-1.5 eq) or
sodium borohydride (NaBHa4) (2.0-3.0 eq), portion-wise to the stirred solution. Caution: LiAlHa
reacts violently with water and protic solvents.
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 After the addition is complete, allow the reaction to stir at O °C for 30 minutes and then at
room temperature for 1-3 hours, monitoring by TLC.

» Upon completion, carefully quench the reaction by the sequential slow addition of water,
followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser
workup for LiAIH4).

« Filter the resulting precipitate and wash it thoroughly with the reaction solvent.
» Combine the filtrate and washings, and remove the solvent under reduced pressure.
o Extract the aqueous residue with an organic solvent.

e Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in
vacuo to afford the crude (6-lodo-pyridin-2-yl)-methanol.

 Purify the final product by column chromatography or recrystallization.

Potential Biological Relevance and Applications in
Drug Discovery

While no specific biological activity has been reported for (6-lodo-pyridin-2-yl)-methanol itself,
the broader class of pyridine derivatives is well-established for its diverse therapeutic
properties, including antimicrobial, antiviral, and antitumor activities[2][3]. The introduction of a
halogen atom, particularly iodine, can significantly influence a molecule's physicochemical
properties and biological activity.

Antimicrobial and Antiviral Potential: Pyridine-containing compounds are known to exhibit
significant antimicrobial and antiviral effects[2][3]. The presence of an iodine atom can enhance
these properties due to factors like increased lipophilicity, which can facilitate cell membrane
penetration, and the potential to form halogen bonds with biological targets.

Anticancer Potential: Numerous pyridine derivatives have been investigated as potential
anticancer agents[4][5]. They can exert their effects through various mechanisms, including the
inhibition of kinases, which are crucial for cancer cell signaling and proliferation. The pyridine
scaffold can serve as a versatile template for the design of targeted cancer therapies.
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Signaling Pathway Modulation: Pyridine-based molecules can be designed to interact with
specific biological targets within cellular signaling pathways. For instance, they could act as
inhibitors of protein kinases, which are often dysregulated in diseases like cancer. A
hypothetical signaling pathway that could be targeted by a pyridine-based inhibitor is depicted
below.
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Caption: Hypothetical kinase signaling pathway potentially inhibited by a (6-lodo-pyridin-2-yl)-
methanol derivative.

Conclusion

(6-lodo-pyridin-2-yl)-methanol represents a chemical entity with untapped potential in the
field of drug discovery. While comprehensive characterization is still required, its structural
features suggest that it could serve as a valuable building block for the synthesis of novel
therapeutic agents. This guide provides a foundational understanding of its known properties, a
practical approach to its synthesis, and an outlook on its potential biological applications,
thereby facilitating further research and development in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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